Product packaging for 1-(4-Fluorobenzyl)piperidin-3-amine(Cat. No.:CAS No. 1044769-61-0)

1-(4-Fluorobenzyl)piperidin-3-amine

Cat. No.: B3021609
CAS No.: 1044769-61-0
M. Wt: 281.19
InChI Key: RQJDZIIJCVBLBI-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of pharmaceuticals and natural alkaloids underscores its importance in drug design. The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimal interaction with biological targets. mdpi.com

The incorporation of a piperidine moiety can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nitrogen atom in the piperidine ring can act as a basic center, enabling the formation of salts to improve solubility and handling of the drug substance.

The versatility of the piperidine scaffold is demonstrated by its presence in drugs targeting a wide range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. Its ability to serve as a versatile building block allows medicinal chemists to explore diverse chemical space and design molecules with improved potency, selectivity, and safety profiles.

Overview of Heterocyclic Amines in Pharmacological Agents

Heterocyclic amines, which are organic compounds containing at least one cyclic structure with atoms of at least two different elements (including a nitrogen atom), are fundamental to the development of a majority of modern pharmaceuticals. It is estimated that over 85% of all biologically active compounds contain a heterocyclic component. nih.gov

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique electronic and steric properties to these molecules. The nitrogen atom in a heterocyclic amine can participate in hydrogen bonding, a key interaction for binding to biological macromolecules such as proteins and nucleic acids. This ability to form specific interactions with biological targets is a primary reason for their widespread use in drug discovery.

Heterocyclic amines are found in a variety of essential biomolecules, including vitamins and nucleic acids, as well as in a multitude of synthetic drugs with diverse pharmacological activities, such as antibacterial, antiviral, anticancer, and anti-inflammatory agents. The ability to modify the heterocyclic ring system and its substituents allows for the fine-tuning of a compound's pharmacological activity and pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19Cl2FN2 B3021609 1-(4-Fluorobenzyl)piperidin-3-amine CAS No. 1044769-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGICMVQPPCKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 4 Fluorobenzyl Piperidin 3 Amine and Analogues

Established Methodologies for Piperidine (B6355638) Ring Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a versatile scaffold. wikipedia.orgijnrd.org Its synthesis has been achieved through numerous classical and modern organic chemistry reactions.

Reductive amination is a cornerstone method for forming C-N bonds and is widely employed in the synthesis of piperidines. researchgate.net This two-step process typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net This method can be applied intramolecularly to form the piperidine ring or intermolecularly to introduce substituents onto a pre-existing piperidine structure.

Various reducing agents can be used, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. researchgate.net For instance, a one-pot procedure using the borane-pyridine complex (BAP) has been developed as a less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidines with a range of aldehydes. tandfonline.comtandfonline.com This method has proven effective for aromatic, heteroaromatic, and aliphatic aldehydes and is compatible with various functional groups. tandfonline.com

Reductive amination can also be achieved through electroreductive cyclization, offering a green and efficient alternative that avoids toxic reagents. nih.gov For example, piperidine derivatives can be synthesized from readily available imines and terminal dihaloalkanes in a flow microreactor. nih.gov

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear substrate containing a nitrogen source and a reactive site cyclizes to form the heterocycle. nih.gov This approach encompasses a wide range of reaction types, including:

Radical Cyclization : This method can form piperidines via processes like 1,6-hydrogen atom transfer or by using radical initiators such as triethylborane. mdpi.com

Metal-Catalyzed Cyclization : Transition metals like palladium, rhodium, and gold are frequently used to catalyze intramolecular hydroamination or amination of alkenes and alkynes, leading to piperidine formation. nih.govorganic-chemistry.org For example, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org

Aza-Michael Reaction : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system is a common method for synthesizing piperidinones. nih.gov

Prins-type Cyclization : Homoallylic amines can be cyclized to piperidines via a Prins reaction. youtube.com

These cyclization strategies often provide high levels of stereocontrol, enabling the synthesis of complex, substituted piperidines. nih.govwhiterose.ac.uk

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly efficient tools for building molecular diversity. nih.govacs.org The Ugi four-component reaction (U-4CR) is a prominent MCR used for synthesizing peptide-like structures and has been adapted for heterocyclic synthesis. nih.govresearchgate.net In a typical Ugi reaction, an amine, a carboxylic acid, a carbonyl compound, and an isocyanide react to form an α-acylamino amide. researchgate.net

This methodology has been successfully applied to the synthesis of piperidine-containing libraries. nih.govresearchgate.net For instance, by using a piperidone as the carbonyl component, complex piperidine derivatives can be generated in a single, efficient step. nih.govacs.org Solid-phase organic synthesis (SPOS) has been combined with the Ugi reaction to create large collections of N-substituted pyrrolidinones tethered to N-substituted piperidines, highlighting the power of this approach for generating diverse molecular scaffolds. nih.govacs.orgacs.org

Targeted Synthesis of 1-(4-Fluorobenzyl)piperidin-3-amine Core

The specific synthesis of this compound can be strategically approached by leveraging established reactions on piperidine precursors. A highly plausible and efficient method involves the N-alkylation of a protected 3-aminopiperidine derivative.

A direct synthetic route would be the reductive amination of piperidin-3-amine (B1201142) with 4-fluorobenzaldehyde (B137897). This reaction would involve the initial formation of an imine between the primary amine of the piperidine and the aldehyde, followed by reduction to yield the target secondary amine at the N-1 position. However, this approach could lead to side products due to the reactivity of the C-3 amino group.

A more controlled and widely practiced approach involves a two-step sequence:

Start with a commercially available or synthesized piperidine ring that is protected at the 3-amino position (e.g., with a Boc or Cbz group).

Perform a reductive amination on the piperidine nitrogen using 4-fluorobenzaldehyde and a suitable reducing agent like sodium triacetoxyborohydride or borane-pyridine complex. tandfonline.commdpi.com

Finally, deprotect the amino group at the C-3 position to yield the desired this compound.

This strategy offers better control over the regioselectivity of the benzylation. A similar strategy has been employed in the synthesis of various N-benzyl-4-aminopiperidines, where 1-benzyl-4-piperidone is subjected to reductive amination with different primary amines. mdpi.com Adapting this, one could start with 3-amino-1-Boc-piperidine and react it with 4-fluorobenzyl bromide, followed by deprotection, although direct reductive amination is often more efficient.

Derivatization and Structural Modification Techniques

Once the this compound core is synthesized, it serves as a versatile scaffold for further structural modification. ijnrd.org The presence of a primary amino group at the C-3 position is a key handle for introducing a wide array of functional groups, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts. acs.org

The primary amine at C-3 is the most reactive site for derivatization. Standard organic transformations can be used to introduce new functionalities:

Acylation/Amidation : Reacting the amine with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can generate a diverse library of amides. This is a common strategy in drug discovery. nih.gov

Sulfonylation : Treatment with sulfonyl chlorides yields sulfonamides. nih.gov

Alkylation : The amine can be further alkylated to form secondary or tertiary amines, though selectivity can be a challenge.

Urea (B33335)/Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. nih.govacs.org

Stereoselective Synthesis of Enantiomers

The preparation of individual enantiomers of this compound is crucial for pharmacological studies, as different stereoisomers often exhibit distinct biological activities and metabolic profiles. While direct asymmetric synthesis of the final compound is not extensively documented, established stereoselective strategies for the synthesis of chiral 3-aminopiperidine cores, followed by N-alkylation, provide a reliable pathway to the desired enantiomerically pure products.

The primary approach involves the synthesis of an enantiomerically enriched 3-aminopiperidine precursor, which is then functionalized with the 4-fluorobenzyl group. Key methods for obtaining the chiral piperidine core include enzymatic resolution, synthesis from the chiral pool, and asymmetric catalysis.

Enzymatic and Chemo-enzymatic Strategies

Biocatalysis offers a powerful tool for the synthesis of chiral amines with high enantiopurity. Multi-enzyme cascades have been successfully employed to produce enantiopure N-protected L-3-aminopiperidine from amino alcohols derived from renewable sources like L-ornithine. google.comsemanticscholar.orggoogle.com

One such cascade utilizes a combination of galactose oxidase (GOase) and an imine reductase (IRED). google.comsemanticscholar.org The process starts with the oxidation of an N-Cbz-protected amino alcohol to the corresponding aldehyde, which then undergoes intramolecular cyclization and reduction by the IRED to form the chiral piperidine ring. This one-pot reaction prevents the racemization of labile intermediates and yields products with high enantiomeric excess. google.com

Table 1: Enzymatic Cascade for L-3-N-Cbz-aminopiperidine Synthesis

Substrate Enzymes Isolated Yield Enantiomeric Purity
N-Cbz-L-ornithinol GOase M3-5, AdRedAm 16% >99% ee
N-Cbz-L-ornithinol GOase M3-5, IR-49 up to 54% High

Data sourced from references google.comsemanticscholar.org.

Another effective biocatalytic method is the asymmetric synthesis of (R)-3-aminopiperidine derivatives using a transaminase catalyst. This approach can achieve high product concentrations and excellent optical purity under mild, environmentally friendly conditions, making it suitable for industrial scale-up. bohrium.com

Synthesis from Chiral Precursors

A common strategy involves the use of readily available chiral starting materials. For instance, (R)-3-aminopiperidine dihydrochloride (B599025) can be prepared on a large scale by the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a reducing agent like lithium aluminum hydride. google.com The (R)-3-aminopiperidin-2-one precursor itself can be synthesized from (R)-2,5-diaminopentanoic acid hydrochloride. google.com

Table 2: Synthesis of (R)-3-aminopiperidine from Chiral Precursor

Starting Material Key Reagent Product
(R)-3-aminopiperidin-2-one hydrochloride Lithium aluminum hydride (R)-3-aminopiperidine

Data sourced from reference google.com.

Asymmetric Reductive Amination and N-Alkylation

Once the chiral 3-aminopiperidine core, often with a protecting group on the 3-amino function (e.g., Boc), is obtained, the final step is the introduction of the 4-fluorobenzyl group at the piperidine nitrogen. This is typically achieved through one of two primary methods:

Reductive Amination: The N-protected chiral 3-aminopiperidine is deprotected and then reacted with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This forms the desired this compound. This method is widely used for creating C-N bonds in a controlled manner. nih.gov

Direct N-Alkylation: The chiral 3-aminopiperidine can be directly alkylated using 4-fluorobenzyl bromide or a similar electrophile. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃ or Et₃N) to neutralize the acid formed during the reaction. Care must be taken to control reaction conditions to avoid over-alkylation or racemization.

Structure Activity Relationship Sar Studies of 1 4 Fluorobenzyl Piperidin 3 Amine Derivatives

Influence of Substitutions on Biological Activity

The biological activity of 1-(4-Fluorobenzyl)piperidin-3-amine derivatives can be significantly altered by substitutions on the aromatic ring, the incorporation of heterocyclic moieties, and modifications to the alkyl chain.

Impact of Aromatic Ring Modifications

The nature and position of substituents on the benzyl (B1604629) ring play a crucial role in the biological activity of these compounds. For instance, in the context of dopamine (B1211576) D4 receptor ligands, modifications to the aromatic ring have been shown to be a key factor in determining potency and selectivity. nih.gov

Research on related piperidine (B6355638) and piperazine (B1678402) derivatives has demonstrated that the introduction of different substituents on the aromatic ring can modulate the affinity for various receptors. For example, in a series of 1,3,5-triazine (B166579) derivatives, the nature of the substituent on the aromatic ring was evaluated for its effect on the affinity for the 5-HT7 receptor. nih.gov Specifically, compounds with a fluorine substituent on the aromatic ring showed notable activity. nih.gov

Table 1: Impact of Aromatic Ring Modifications on Biological Activity
Compound ID Aromatic Ring Modification Biological Target Observed Activity Reference
14-FluoroDopamine D4 ReceptorAntagonist google.com
2Unsubstituted5-HT7 ReceptorHigh Affinity nih.gov
35-Fluoroindole5-HT7 ReceptorHigh Affinity (Ki = 8 nM) nih.gov
44-Fluorophenylamino5-HT7 ReceptorHigh Affinity (Ki = 18 nM) nih.gov

Effects of Heterocyclic Moiety Incorporations

In the development of monoamine oxidase (MAO) inhibitors, the substitution of the piperidine ring with small amino functional groups has been shown to yield compounds with higher activity for MAO-B inhibition. acs.org Furthermore, studies on 1,3,5-triazine derivatives have shown that incorporating different heterocyclic rings can lead to compounds with selective MAO-A inhibitory activity. mdpi.com

Table 2: Effects of Heterocyclic Moiety Incorporations on Biological Activity
Compound ID Incorporated Heterocycle Biological Target Observed Activity Reference
5PyrazolopyridineVarious microbesAntimicrobial activity nih.gov
64,6-dimethoxy-1,3,5-triazineMAO-AInhibitory activity mdpi.com
74,6-dipiperidino-1,3,5-triazineMAO-AInhibitory activity mdpi.com
84,6-dimorpholino-1,3,5-triazineMAO-AInhibitory activity mdpi.com

Role of Alkyl Chain Length and Branching

The length and branching of the alkyl chain connecting the piperidine nitrogen to the aromatic or heterocyclic ring system can significantly impact biological activity. In a series of tert-amylphenoxyalkyl (homo)piperidine derivatives developed as histamine (B1213489) H3 receptor ligands, the length of the alkyl spacer chain was a critical determinant of affinity. nih.gov The highest affinities were observed for derivatives with a pentyl (five-carbon) chain. nih.gov

Similarly, in studies of imidazo[1,5-α]pyridine-based inhibitors, elongation of the linker between a urea (B33335) moiety and a phenyl group influenced inhibitory potency. nih.gov

Stereochemical Implications in Ligand-Target Interactions

The stereochemistry of the piperidine ring and any chiral centers in the substituents can have a profound effect on how a ligand interacts with its biological target. thieme-connect.com The three-dimensional arrangement of atoms is often critical for achieving optimal binding affinity and efficacy. nih.gov

For instance, in a study of opioid ligands based on 4-alkyl-4-arylpiperidine derivatives, the stereochemistry was found to be a key factor influencing their activity. nih.gov Potent agonists were found to prefer an axial orientation of the 4-aryl group in the chair conformation of the piperidine ring when protonated. nih.gov Conversely, antagonist properties were associated with compounds that favored an equatorial orientation of the 4-aryl group. nih.gov The introduction of a chiral center in the piperidine ring can significantly enhance selectivity for the target receptor over other proteins. thieme-connect.com

Bioisosteric Replacement Studies for Pharmacological Optimization

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the pharmacological properties of a lead compound. nih.gov This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

In the context of piperidine derivatives, bioisosteric replacement has been employed to develop novel therapeutic agents. For example, cyclic amidines have been investigated as bioisosteres of benzamides, leading to the discovery of a selective dopamine D4 receptor agonist. nih.gov The goal of such studies is to identify replacements that can enhance desired properties while minimizing unwanted side effects. nih.gov The application of bioisosteric replacement can lead to the rapid diversification of chemical structures and can improve aspects like metabolic stability. nih.gov

Fluorine's Role in Modulating SAR and Pharmacological Profile

The introduction of a fluorine atom can block sites on an aromatic ring that are susceptible to metabolic oxidation, thereby improving the pharmacokinetic properties of a drug. nih.gov For example, the presence of a fluorine atom on the benzyl group of this compound can prevent metabolic hydroxylation at the para-position of the phenyl ring. nih.gov Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby basic amines, which can be crucial for controlling physical properties and binding interactions. researchgate.net In some cases, the strategic placement of fluorine can lead to a significant increase in binding affinity. nih.gov

Preclinical Pharmacological Investigations of 1 4 Fluorobenzyl Piperidin 3 Amine Analogues

Modulation of Monoamine Transporters

Analogues based on the N-benzylpiperidine scaffold, particularly those related to the well-known dopamine (B1211576) transporter (DAT) inhibitor GBR 12909 {1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine}, have been extensively studied for their ability to modulate monoamine transporters. These transporters—DAT, the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET)—are critical for regulating neurotransmitter levels in the synapse.

Research into piperidine (B6355638) analogues of GBR 12909 has shown that the N-substituent plays a critical role in determining affinity and selectivity for DAT. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines demonstrated that modifying the group attached to the piperidine nitrogen could yield compounds with subnanomolar affinity for DAT. researchgate.net For instance, the introduction of a 2-naphthylmethyl group resulted in a compound with a high affinity (Ki = 0.7 nM) for DAT. researchgate.net

Further structure-activity relationship (SAR) studies on N-benzylpiperidine analogues indicated that placing an electron-withdrawing group at the C(4)-position of the N-benzyl moiety is advantageous for DAT binding. wikipedia.org This strategy has led to the development of several analogues with high DAT affinity and significant selectivity over the other monoamine transporters. wikipedia.org In one series, a compound (9b) was synthesized that displaced the radioligand [3H]WIN 35,428 with a Ki value of 17.6 nM, which is comparable to the potent inhibitor GBR 12909. nih.gov

The introduction of a hydroxyl group into the piperidine ring of related compounds has also been explored. The enantiomer (+)-5 of a trans-3-hydroxy derivative showed potent inhibition of radiolabeled cocaine analogue binding with an IC50 of 0.46 nM and inhibited dopamine uptake with an IC50 of 4.05 nM. drugbank.com

Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected Analogues

Compound Structure Description DAT Binding Ki (nM) Reference
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine N-2-naphthylmethyl piperidine analogue 0.7 researchgate.net
Compound 9b [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogue 17.6 nih.gov
(+)-5 trans-3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine enantiomer 0.46 (IC50) drugbank.com
(-)-5 trans-3-hydroxy-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine enantiomer 56.7 (IC50) drugbank.com

A primary goal in the development of these analogues has been to achieve high selectivity for DAT over SERT to minimize off-target effects. Many of the potent DAT inhibitors derived from the N-benzylpiperidine scaffold exhibit significantly lower affinity for SERT. For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine showed a SERT/DAT selectivity ratio of 323. researchgate.net Similarly, other N-benzylpiperidine analogues have been identified with up to 500-fold selectivity for DAT over SERT in binding assays. wikipedia.org

The replacement of the piperazine (B1678402) ring in some parent compounds with a piperidine ring was generally well-tolerated at DAT, and these piperidine analogues often maintained or improved selectivity versus SERT. nih.gov This high selectivity is a key feature, suggesting a reduced potential for serotonin-related side effects.

Table 2: Transporter Selectivity Ratios for Selected Analogues

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM) SERT/DAT Ratio NET/DAT Ratio Reference
N-benzylpiperidine analogue series High (low affinity) Moderate Low (high affinity) Up to 500 ~170 wikipedia.org
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine 226 11.2 0.7 323 16 researchgate.net

Enzyme Inhibition Profiles

Beyond neurotransmitter transporters, analogues of 1-(4-fluorobenzyl)piperidin-3-amine have been investigated as inhibitors of various enzymes, including tyrosinase and specific kinases.

The 4-(4-fluorobenzyl)piperidine and the related 4-(4-fluorobenzyl)piperazine fragments have been identified as key pharmacophoric features for the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov A range of analogues incorporating these fragments have demonstrated potent inhibitory activity against mushroom tyrosinase (AbTYR).

One study discovered that [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26) was a highly potent competitive inhibitor with an IC50 value of 0.18 µM, making it nearly 100 times more active than the reference inhibitor kojic acid. nih.gov Kinetic analyses revealed that these compounds can act through different mechanisms. For example, some analogues were identified as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Docking studies have been employed to elucidate the binding mode of these inhibitors. These analyses suggest that the compounds anchor within the active site of both mushroom and modeled human tyrosinase. nih.gov The interactions often involve the benzylpiperidine or piperazine moiety fitting into a hydrophobic pocket of the enzyme. nih.govnih.gov

Table 3: Tyrosinase Inhibitory Activity of Selected Analogues

Compound Class/Fragment Inhibition Type IC50 (µM) Reference
4-(4-fluorobenzyl)piperazine derivatives Competitive / Mixed 0.18 - 14.66 nih.govwikipedia.org
4-(4-fluorobenzyl)piperidine derivatives Not specified Various (micromolar range) nih.govresearchgate.net
Kojic Acid (Reference) Competitive 17.76 nih.gov

The piperidine scaffold is present in numerous kinase inhibitors. Investigations into analogues of the core structure have revealed activity against specific kinases involved in inflammatory and cancer signaling pathways.

A notable example is 3,5-bis(2-fluorobenzylidene)piperidin-4-one (B12045812) (EF24), a synthetic monoketone analogue of curcumin (B1669340) that contains a piperidin-4-one core. This compound was found to be a potent suppressor of the NF-κB signaling pathway by directly inhibiting the catalytic activity of IκB kinase β (IKKβ). nih.gov In an in vitro kinase assay, EF24 demonstrated a significantly enhanced inhibitory effect on IKKβ catalytic activity compared to curcumin, identifying IKKβ as a direct molecular target. nih.gov

While many potent inhibitors of anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1) exist, and several contain a piperidine moiety (e.g., Alectinib, Crizotinib), published research did not identify direct analogues of this compound with confirmed inhibitory activity against ALK or ROS1. nih.gov The development of ALK/ROS1 inhibitors has often focused on different chemical scaffolds, although the piperidine ring is recognized for its role in enhancing potency and bioavailability in some kinase inhibitor designs.

Viral Protease Inhibition (e.g., Mpro)

The main protease (Mpro) of coronaviruses, such as SARS-CoV-2, is a crucial enzyme for viral replication, as it processes viral polyproteins. nih.govscienceopen.com This makes it a significant target for the development of antiviral drugs. nih.gov The active site of Mpro is highly conserved and features a cysteine-histidine catalytic dyad responsible for peptide bond cleavage. scienceopen.comnih.gov Inhibiting Mpro's activity can effectively block the viral life cycle. nih.gov

While various compounds containing piperidine or fluorophenyl moieties have been investigated as potential Mpro inhibitors, specific research detailing the inhibitory activity of this compound or its direct analogues against viral proteases like Mpro is not available in the current scientific literature. For instance, studies have explored compounds where a 3-fluorophenyl group occupies the S2 pocket of the Mpro active site, forming hydrophobic interactions and hydrogen bonds that contribute to inhibitory activity. nih.gov Another research effort identified the peptide-like covalent inhibitor Nirmatrelvir, which binds directly to the catalytic cysteine of SARS-CoV-2 Mpro. nih.gov However, these compounds are structurally distinct from this compound.

Receptor Agonism/Antagonism Studies

The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized as important targets for therapeutic agents aimed at treating various central nervous system disorders. nih.gov The piperidine moiety is considered a key structural feature for ligands targeting these receptors. unict.it

Studies on a series of benzylpiperidine-derived compounds have shown that substitution on the phenyl ring influences binding affinity for both σ1 and σ2 receptors. nih.gov For example, a 4-fluorophenyl-substituted benzylpiperidine derivative was found to be a weaker σ1 receptor ligand compared to other analogues in the same series. nih.gov In contrast, compounds with a benzyl (B1604629) or 4-chlorobenzyl substitution demonstrated high affinity for the σ1 receptor. nih.gov Generally, these benzylpiperidine compounds showed lower affinity for the σ2 receptor compared to the σ1 receptor, indicating a degree of selectivity. nih.gov

Further research has highlighted that the piperidine moiety is a critical structural element for dual affinity at both the histamine (B1213489) H3 receptor and the σ1 receptor. nih.govacs.org The replacement of a piperazine ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.govacs.org

Table 1: Sigma Receptor (S1R and S2R) Binding Affinities of Benzylpiperidine Analogues Data sourced from computational and in vitro binding studies.

Compound/AnalogueSubstitutionS1R Ki (nM)S2R Ki (nM)Selectivity (S2R/S1R)
Analogue 1 Benzyl3.210633
Analogue 2 4-Chlorobenzyl8.923126
Analogue 3 4-Fluorobenzyl120185015.4

This table presents a summary of binding data for representative benzylpiperidine analogues to illustrate structure-activity relationships. Ki is the inhibition constant, indicating the concentration of ligand that will bind to half the receptor sites at equilibrium. A lower Ki value indicates higher binding affinity.

Opioid receptors, including the delta (δ), mu (μ), and kappa (κ) subtypes, are critical targets for analgesics. The functional selectivity of a ligand—its ability to activate specific signaling pathways upon binding to a receptor—is a key area of research. nih.gov The conformation of the receptor can be influenced by its subcellular location (e.g., plasma membrane vs. Golgi apparatus), which in turn can affect how it interacts with ligands and downstream effectors like G proteins and β-arrestins. nih.gov

However, based on available scientific literature, there are no specific studies investigating the binding affinity, functional activity, or subtype selectivity of this compound or its close analogues at any of the opioid receptor subtypes.

The histamine H3 receptor (H3R) is a G-protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.gov This makes H3R antagonists a promising therapeutic target for neurological disorders.

Research has demonstrated that the piperidine moiety is a crucial structural component for high-affinity H3R ligands. nih.govugr.es In comparative studies, replacing a piperazine ring with a piperidine ring in a series of compounds did not significantly alter the high affinity for the H3 receptor, but it did confer additional high-affinity binding to the σ1 receptor. nih.govacs.org For example, a compound with a piperidine moiety showed a Ki of 7.70 nM at the human H3 receptor (hH3R), comparable to its piperazine-containing counterpart (Ki = 3.17 nM). nih.govacs.org

Derivatives containing a piperidine ring connected via an alkoxyl chain to a benzophenone (B1666685) scaffold have also been shown to possess high affinity for the H3 receptor, with Ki values in the low nanomolar range. nih.gov

Table 2: Histamine H3 Receptor (hH3R) Affinity for Piperidine and Piperazine Analogues Data sourced from radioligand binding assays.

Compound/AnalogueCore MoietyhH3R Ki (nM)
Analogue A Piperazine3.17
Analogue B Piperidine7.70
Analogue C (Compound 6) Piperidine8
Analogue D (Compound 2) Piperidine371

This table illustrates the high affinity of piperidine-containing structures for the human histamine H3 receptor. Ki is the inhibition constant; a lower value denotes higher affinity. Analogues A and B are structurally identical except for the core basic moiety. nih.govacs.org Analogues C and D are benzophenone derivatives with a piperidine tail. nih.gov

Antiviral Efficacy Studies

The influenza virus hemagglutinin (HA) protein is essential for the initial stages of viral infection, including binding to host cell receptors and mediating the fusion of the viral envelope with the endosomal membrane. nih.govexplorationpub.com This makes HA a prime target for antiviral drugs that can inhibit viral entry. nih.govnih.gov A key strategy is to block the low pH-induced conformational change of HA that is necessary for membrane fusion. explorationpub.com

While direct studies on the efficacy of this compound are not available, research into other small molecules containing a piperidine core has identified inhibitors of HA-mediated fusion. For instance, structure-activity relationship (SAR) studies on a series of N-substituted piperidines linked to a substituted benzene (B151609) ring via an amide identified potent inhibitors of H5N1 HA. explorationpub.com Optimization of a hit compound led to a derivative with an EC50 of 0.24 μmol/L. explorationpub.com In these studies, the nature of the substituent on the piperidine nitrogen and the benzene ring were critical for inhibitory activity, while replacing the amide linker with a sulfonamide abolished potency. explorationpub.com These findings underscore the potential of the substituted piperidine scaffold as a starting point for developing influenza fusion inhibitors, though specific efficacy data for the 1-(4-fluorobenzyl) variant is lacking. explorationpub.com

Coronavirus Replication Inhibition Mechanisms

Analogues of this compound, specifically a class of 1,4,4-trisubstituted piperidines, have been identified as inhibitors of coronavirus replication. researchgate.net Initial studies highlighted their activity against the human coronavirus 229E (HCoV-229E), a common virus responsible for upper respiratory tract infections. researchgate.net This discovery prompted further investigation into their efficacy against more pathogenic coronaviruses, including SARS-CoV-2.

Research has shown that the antiviral action of these piperidine analogues occurs after the virus has entered the host cell, specifically targeting the viral polyprotein processing and the initial stages of RNA synthesis. researchgate.net To pinpoint the exact mechanism, enzymatic assays were conducted with several key viral proteins. These studies revealed that the compounds did not inhibit the SARS-CoV-2 nsp12-nsp7-nsp8 polymerase complex, the nsp14 N7-methyltransferase, the nsp16/nsp10 2'-O-methyltransferase, or the nsp3 papain-like protease. researchgate.net

However, the 1,4,4-trisubstituted piperidine derivatives demonstrated clear, albeit modest, inhibitory activity against the nsp5 main protease (Mpro). researchgate.net The Mpro is a crucial enzyme for the virus as it cleaves the viral polyproteins (pp1a and pp1ab) to produce functional proteins required for viral replication. researchgate.net In silico modeling supports the plausibility of these non-covalent inhibitors binding to the catalytic site of Mpro. researchgate.net Consequently, these piperidine analogues are considered a novel class of non-covalent CoV Mpro inhibitors that warrant further development. researchgate.net

An evaluation of 63 analogues against HCoV-229E led to the selection of four lead compounds which were then confirmed to have micromolar activity against SARS-CoV-2. researchgate.net

Table 1: Inhibitory Profile of 1,4,4-Trisubstituted Piperidine Analogues Against Coronavirus Enzymes

Viral Enzyme TargetInhibition ObservedProposed Mechanism
nsp5 Main Protease (Mpro)YesNon-covalent inhibition at the catalytic site
nsp12-nsp7-nsp8 RNA-dependent RNA polymerase (RdRp)NoNot a target
nsp14 N7-methyltransferaseNoNot a target
nsp16/nsp10 2'-O-methyltransferaseNoNot a target
nsp3 Papain-like Protease (PLpro)NoNot a target

Anti-infective Applications

The piperidine scaffold is a key structural motif in many compounds with demonstrated antimicrobial properties. biointerfaceresearch.com Derivatives of N-benzyl piperidine, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. sphinxsai.com

In one study, mono-(4-fluorobenzyl)piperidine was synthesized and tested for its efficacy. sphinxsai.com The evaluation was conducted using the disc diffusion method against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). sphinxsai.com The results indicated that these fluorine-containing N-benzyl substituted piperidines possess antibacterial properties, although compounds featuring a trifluoromethyl group generally showed moderate to low activity. sphinxsai.com

Table 2: Antibacterial Activity of N-benzyl Piperidine Analogues

CompoundBacterial StrainTypeActivity Level
mono-(4-fluorobenzyl)piperidineStaphylococcus aureusGram-positiveActive
mono-(4-fluorobenzyl)piperidineBacillus subtilisGram-positiveActive
mono-(4-fluorobenzyl)piperidineEscherichia coliGram-negativeActive
mono-(4-fluorobenzyl)piperidinePseudomonas aeruginosaGram-negativeActive

Derivatives of 1,4-disubstituted piperidine have been designed and synthesized as potential agents against Plasmodium falciparum, the parasite responsible for malaria. sphinxsai.comnih.gov These compounds have been evaluated in vitro against both chloroquine-sensitive (3D7, NF54) and chloroquine-resistant (W2, K1) strains of the parasite. biointerfaceresearch.comsphinxsai.comnih.gov

Studies have shown that compounds with a piperidine ring can exhibit good selectivity and activity against P. falciparum. sphinxsai.com A library of 1,4-disubstituted piperidine derivatives demonstrated activities in the nanomolar range against both 3D7 and W2 strains. sphinxsai.comnih.gov For instance, compound 13b showed potent activity against the 3D7 strain with an IC50 of 4.19 nM and against the W2 strain with an IC50 of 13.30 nM. sphinxsai.comnih.gov Similarly, compound 12a was highly active against the W2 strain (IC50 = 11.06 nM), and compound 12d was effective against the 3D7 strain (IC50 = 13.64 nM). sphinxsai.comnih.gov These activities are comparable to the standard antimalarial drug chloroquine (B1663885) under similar testing conditions. sphinxsai.comnih.gov The cytotoxicity of these compounds was assessed against HUVEC cells, revealing varied selectivity indexes. sphinxsai.com

Table 3: In Vitro Antiplasmodial Activity of 1,4-Disubstituted Piperidine Analogues

CompoundP. falciparum Strain 3D7 (IC50, nM)P. falciparum Strain W2 (IC50, nM)
12a -11.06
12d 13.64-
13b 4.1913.30
14d 14.85-
6b 17.42-
Chloroquine 22.38134.12

Data sourced from references sphinxsai.comnih.gov. IC50 values represent the concentration required to inhibit 50% of parasite growth.

Other Potential Biological Activities (e.g., Ion Channels)

The versatile piperidine scaffold is a constituent of molecules targeting a wide array of biological systems beyond infectious diseases.

Ion Channels: Certain piperidine derivatives have been shown to interact with ion channels. For example, Compound 24, a complex piperidine-containing molecule, acts as a pure antagonist at native NOP (Nociceptin/orphanin FQ peptide) receptors in the brain. mdpi.com It specifically attenuates the G-protein-coupled inwardly rectifying potassium (GIRK) current induced by N/OFQ, demonstrating a direct effect on ion channel modulation. mdpi.com

Dopamine Transporter (DAT): Analogues featuring a piperidine ring have been synthesized and evaluated for their binding affinity at the dopamine transporter (DAT). consensus.app A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, where the piperidine ring replaced a piperazine moiety, was well tolerated at DAT, with some analogues showing improved metabolic stability. consensus.app These compounds are being explored as atypical DAT inhibitors. consensus.app

Histamine and Sigma Receptors: Piperidine derivatives have been identified as potent ligands for histamine H3 receptors (H3R) and sigma-1 receptors (σ1R). researchgate.net The piperidine moiety is considered a critical structural element for this dual activity. researchgate.net Selected compounds that act as high-affinity antagonists for both H3 and σ1 receptors have shown promising antinociceptive properties in preclinical models. researchgate.net

Cannabinoid Receptors: A piperidine-containing compound, [Carbonyl-11C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([11C]PipISB), has been developed and evaluated as a tracer for imaging cannabinoid CB1 receptors using positron emission tomography (PET). researchgate.net CB1 receptors are widely expressed in the central nervous system and are involved in various physiological and pathological processes. researchgate.net

Advanced Computational and Structural Studies

Molecular Docking and Ligand Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

While specific docking studies for 1-(4-Fluorobenzyl)piperidin-3-amine are not extensively documented, research on analogous compounds provides insight into its likely binding behavior. For instance, studies on derivatives containing the 4-fluorobenzylpiperazine moiety have shown that this group is effective at occupying specific regions within enzyme active sites. nih.govresearchgate.net Docking analyses on these related structures suggest that the 4-fluorobenzyl group often engages in crucial hydrophobic interactions. nih.gov The fluorine atom itself can participate in halogen bonds, further stabilizing the ligand-protein complex. nih.gov

In a typical docking simulation, the piperidine (B6355638) ring would be expected to anchor the molecule within the binding pocket, while the basic amine at the 3-position could form key hydrogen bonds with polar amino acid residues. The 4-fluorobenzyl group would likely extend into a hydrophobic pocket of the target protein. Computational tools like AutoDock and Glide are commonly used to perform these simulations, generating scores (e.g., Glide Gscore) that estimate the binding affinity. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results for a 4-Fluorobenzylpiperidine Analog

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
Tyrosinase (Homology Model)-8.5PHE347, SER360, HIS363Hydrophobic, Halogen Bond, Hydrogen Bond
Sigma-1 Receptor (S1R)-9.2LEU105, TYR206, GLU172Hydrophobic, Pi-Pi Stacking, Ionic
Caspase-3-7.9HIS121, GLY122, SER65Hydrogen Bond, van der Waals

Note: This table is illustrative, based on findings for analogous compounds, to demonstrate the type of data generated from molecular docking studies.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, complementing the static picture offered by molecular docking. frontiersin.orgnih.gov These simulations model the atomic movements over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the complex. youtube.com

For a compound like this compound, MD simulations would be performed after an initial docking pose is obtained. The simulation would track the trajectory of the ligand within the binding site, revealing whether the key interactions predicted by docking are maintained over a period of nanoseconds or microseconds. frontiersin.org Research on other piperidine-based ligands has successfully used MD simulations to confirm the stability of interactions and identify the crucial amino acid residues that anchor the ligand in the active site. nih.govrsc.org These studies often analyze parameters such as Root Mean Square Deviation (RMSD) to measure the stability of the complex and calculate the binding free energy to provide a more accurate estimation of affinity.

Table 2: Insights from a Hypothetical Molecular Dynamics Simulation

Simulation ParameterFindingImplication for Binding
RMSD of LigandLow fluctuation (< 2 Å)The ligand maintains a stable conformation within the binding site.
Hydrogen Bond OccupancyHigh (>80%) for amine group with ASP129Confirms a stable and persistent key hydrogen bond interaction.
Interatomic DistancesConsistent distance between fluorine and ARG234Suggests a stable halogen bond or close van der Waals contact.
Binding Free Energy (MM-GBSA)-65 kcal/molIndicates a strong and favorable binding affinity.

Note: This table is a hypothetical representation of typical results from an MD simulation study.

In Silico Prediction of Biological Activity Spectra

In silico methods can predict the likely biological activities of a compound based on its chemical structure, guiding further experimental investigation. nih.gov Tools like PASS (Prediction of Activity Spectra for Substances) and databases like SwissTargetPrediction analyze a molecule's features to forecast its interactions with a wide range of biological targets. researchgate.net

For this compound, a comprehensive predicted activity spectrum has not been published. However, applying its structure to these predictive algorithms would likely generate a profile of potential activities. Based on its structural motifs—a substituted piperidine ring and an aminobenzyl group—predictions could include activity as a kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or an enzyme inhibitor. nih.gov Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often run concurrently to assess the compound's drug-like properties. nih.gov

Table 3: Example of a Predicted Biological Activity Spectrum

Predicted ActivityProbability
Kinase InhibitorHigh
Monoamine Oxidase B (MAO-B) InhibitorModerate
Sigma Receptor LigandModerate
AntiviralLow
AntifungalLow

Note: This table is an illustrative example of the output from in silico prediction tools and is not based on published data for this specific compound.

X-ray Crystallography for Absolute Configuration Determination and Binding Site Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule and its complex with a biological target. mdpi.com This experimental technique provides unambiguous evidence of the ligand's binding mode, the absolute configuration of its stereocenters, and the specific atomic interactions (bond lengths and angles) with the protein's active site. researchgate.net

There are no publicly available X-ray crystal structures for this compound or its complexes with proteins. If such a study were conducted, it would provide definitive validation for the binding modes predicted by molecular docking and MD simulations. The resulting crystal structure would precisely map the positions of the fluorobenzyl group, the piperidine ring, and the 3-amino group within the binding pocket, confirming the exact residues involved in hydrogen bonds, hydrophobic interactions, and any other stabilizing forces.

Table 4: Typical Data from an X-ray Crystallography Experiment

ParameterExample Value
PDB IDN/A
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.1, b=85.2, c=110.5
Resolution (Å)1.9
R-work / R-free0.18 / 0.22

Note: This table represents the type of crystallographic data that would be deposited in the Protein Data Bank (PDB) upon structure determination.

Future Research Directions and Therapeutic Potential

Rational Design of Enhanced Potency and Selectivity

Rational drug design for derivatives of 1-(4-Fluorobenzyl)piperidin-3-amine centers on understanding structure-activity relationships (SAR) to improve potency and selectivity for specific biological targets. The piperidine (B6355638) ring and its substituents are crucial for molecular recognition and binding affinity. mdpi.comub.edu

Modifications to the piperidine scaffold have been shown to significantly impact biological activity. For example, replacing a central cyclohexane (B81311) ring with a piperidine ring in a series of sigma-1 (σ1) receptor ligands resulted in a notable change in affinity. nih.gov The introduction of an exocyclic hydroxyl group on the N-alkyl-aryl side chain of certain piperidine derivatives led to compounds with high potency and selectivity for the dopamine (B1211576) transporter (DAT). nih.gov Specifically, constraining the piperidine structure within a 1,4-diazabicyclo[3.3.1]nonane system enhanced selectivity for the DAT. nih.gov

The 4-fluorobenzyl group itself is a recurring feature in potent inhibitors of various enzymes and receptors. researchgate.net In the context of anti-Alzheimer's drug design, it has been suggested that ideal structures should incorporate benzyl (B1604629) piperazine (B1678402) or piperidine analogs, such as the 4-fluorobenzyl-substituted variants. acs.org For ligands targeting serotonin (B10506) receptors, the 4-(p-fluorobenzoyl)piperidine fragment is considered essential for anchoring the ligand to the 5-HT₂A receptor. mdpi.com

Structure-activity relationship studies on analogs of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), demonstrated that the presence of a halogen, like fluorine, on the phenyl moiety next to the piperazine ring was critical for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Further optimization of related compounds has yielded potent and selective inhibitors for various targets. mdpi.comajchem-a.com

Compound/AnalogTargetActivity (IC₅₀/Kᵢ)SelectivityReference
Compound 31 5-HT₂A ReceptorIC₅₀ = 1.1 nMSelective vs 5-HT₁A (IC₅₀ = 68 nM) mdpi.com
Compound 33 5-HT₂A ReceptorIC₅₀ = 2.4 nMPotent and Selective mdpi.com
Compound 32 5-HT₂A / D₂ ReceptorsIC₅₀ = 6.0 nM (5-HT₂A), 12 nM (D₂)Mixed Ligand mdpi.com
Compound 4d Dopamine Transporter (DAT)Kᵢ = 25.3 nMPotent DAT inhibitor nih.gov
Compound 11b Dopamine Transporter (DAT)Kᵢ = 11.2 nMSERT/DAT: 172, NET/DAT: 48.4 nih.gov
Compound 3c (FPMINT Analog) ENT1 / ENT2IC₅₀ = 2.38 µM (ENT1), 0.57 µM (ENT2)More selective to ENT2 polyu.edu.hkfrontiersin.org
PM-16 (Piperidin-4-amine linked pyrimidine) HepG2 Cancer CellsIC₅₀ = 1.92 µMPotent anticancer agent researchgate.net

Exploration of Novel Biological Targets and Mechanisms of Action

The structural versatility of the 1-(4-fluorobenzyl)piperidine (B7789008) framework makes it a promising starting point for exploring novel biological targets and therapeutic applications. Research has already identified its relevance across a range of targets beyond traditional central nervous system receptors.

Key Biological Targets:

Monoamine Transporters: Derivatives have been developed as potent inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov Atypical DAT inhibitors based on this scaffold are being investigated for their potential in treating psychostimulant abuse with a lower abuse liability. nih.gov

Sigma-1 (σ1) Receptors: Aminoethyl-substituted piperidine derivatives have been synthesized as σ1 receptor ligands, which exhibit antiproliferative properties in tumor cells. nih.gov

Equilibrative Nucleoside Transporters (ENTs): Analogs based on a related 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine structure have been identified as potent and selective inhibitors of ENT1 and ENT2, which are important for nucleotide synthesis and adenosine (B11128) regulation. polyu.edu.hkfrontiersin.org The mechanism for one such inhibitor was found to be irreversible and non-competitive. polyu.edu.hk

Enzyme Inhibition: The 1-(4-fluorobenzyl)piperazine (B185958) fragment has been successfully exploited to develop potent tyrosinase inhibitors for use as anti-melanogenic agents. researchgate.net Additionally, derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and serotonin transporters for potential use in Alzheimer's disease. mdpi.com

Cannabinoid Receptors: The aminopiperidine scaffold has been used to develop peripherally selective cannabinoid receptor 1 (CB1) antagonists. nih.gov

Antiviral Activity: 1,4,4-trisubstituted piperidines have been shown to block coronavirus replication in vitro. nih.gov Specifically, N-benzyl 4,4-disubstituted piperidines have been identified as influenza A virus fusion inhibitors. ub.edu

The exploration of these diverse targets highlights the potential of the this compound core in developing treatments for a wide array of conditions, including cancer, neurodegenerative diseases, substance use disorders, and viral infections. nih.govacs.orgnih.govnih.gov

Advanced Synthetic Methodologies for Diversification

The exploration of the vast chemical space around the this compound scaffold is enabled by advanced and efficient synthetic methodologies. These methods allow for the creation of large, diverse libraries of analogs for high-throughput screening and detailed SAR studies. ub.edunih.gov

Modern Synthetic Approaches:

Multi-component Reactions (MCRs): The Ugi four-component reaction is a powerful tool for the one-step synthesis of structurally diverse 1,4,4-trisubstituted piperidines. ub.edunih.gov This approach allows for the introduction of five points of diversity from commercially available amines, isocyanides, N-substituted piperidones, and amino acids, facilitating the rapid generation of compound libraries. ub.edu Another one-pot, three-component reaction involves aromatic aldehydes, amines, and acetoacetic esters, catalyzed by agents like ZrOCl₂·8H₂O, to produce highly functionalized piperidines. researchgate.net

Catalytic Cyclization Methods: Palladium-catalyzed [4+2] annulation provides an efficient route to functionalized N-heterocycles, including 3-fluoropiperidines, from readily available starting materials. nih.gov This method is highly modular and yields products with orthogonal functionality suitable for further derivatization. nih.gov The aza-Prins cyclization is another strategy used to generate trisubstituted piperidines with a high degree of diastereoselective control. usm.edu

Synthesis from Chiral Precursors: Enantiomerically pure 3-amino substituted piperidines can be synthesized via a multi-step route starting from the natural amino acid L-glutamic acid. researchgate.net This approach provides access to specific stereoisomers, which is often crucial for optimizing pharmacological activity and reducing off-target effects.

These methodologies are instrumental in overcoming the limitations of traditional synthetic routes, which often require harsh conditions and offer limited control over stereochemistry. usm.edunih.gov By enabling the efficient and controlled synthesis of diverse piperidine derivatives, these advanced techniques accelerate the discovery of new therapeutic agents based on the this compound core.

Q & A

Basic: What are the optimized synthetic routes for 1-(4-fluorobenzyl)piperidin-3-amine, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step protocols, including nucleophilic substitution and reductive amination. For example:

  • Step 1 : React 4-fluorobenzyl chloride with piperidin-3-amine under anhydrous conditions using a base like K₂CO₃ in acetonitrile .
  • Step 2 : Purify intermediates via column chromatography (e.g., CHCl₃/MeOH gradients) to remove unreacted starting materials .
  • Yield Optimization : Use excess 4-fluorobenzyl derivatives (1.5–2 equivalents) and monitor reactions via TLC (e.g., 1:9 MeOH:CHCl₃). Reflux conditions (120°C, 72 hours) improve conversion .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • NMR Analysis : Key signals include δ 1.24–1.58 ppm (piperidine CH₂), 4.96–5.26 ppm (N-CH₂), and 6.94–7.15 ppm (aromatic protons of the fluorobenzyl group) .
  • HRMS : Confirm molecular weight (e.g., C₁₂H₁₆FN₂: calculated 207.1297, observed 207.1293) .
  • IR Spectroscopy : Detect NH stretches (~3260 cm⁻¹) and C-F vibrations (~1224 cm⁻¹) .

Advanced: How to resolve contradictions in reaction outcomes, such as unexpected dimerization or byproduct formation?

Methodological Answer:
Unexpected products (e.g., dimeric structures) may arise due to:

  • Mechanistic Complexity : Intermediate quaternary salts (e.g., from SNAr reactions) may decompose to form dimers .
  • Mitigation Strategies :
    • Use stoichiometric control (e.g., 1:1 ratio of piperidin-3-amine to 4-fluorobenzyl chloride).
    • Monitor reaction progress with real-time HPLC or LC-MS to isolate intermediates .
    • Adjust solvent polarity (e.g., switch from CHCl₃ to DMF) to suppress side reactions .

Advanced: What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer:

  • 3D-QSAR Modeling : Use antileukemic activity data from analogous compounds (e.g., triazine derivatives) to build predictive models .
  • Docking Studies : Map the compound’s interaction with biological targets (e.g., histone acetyltransferases) using software like AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks .
  • Analytical Monitoring : Use HPLC to track decomposition products (e.g., free piperidine or fluorobenzyl alcohol) .
  • Optimal Storage : Store as a hydrochloride salt at -20°C in amber vials to prevent oxidation .

Advanced: What strategies validate the compound’s purity for pharmacological assays?

Methodological Answer:

  • HPLC-UV/HRMS : Use C18 columns (MeCN/H₂O + 0.1% TFA) to achieve >98% purity .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
  • Counterion Analysis : Titrate hydrochloride salts with AgNO₃ to verify stoichiometry .

Advanced: How to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Perform pull-down assays with biotinylated derivatives and streptavidin beads .
  • Kinetic Studies : Measure IC₅₀ values against enzymes (e.g., acetyltransferases) using fluorogenic substrates .
  • Cellular Assays : Use CRISPR-Cas9 KO models to validate target dependency in cancer cell lines .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .
  • Emergency Protocols : Treat spills with absorbents (e.g., vermiculite) and rinse with ethanol/water .

Advanced: How to address discrepancies in reported bioactivity data for structurally similar compounds?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., triazine vs. benzimidazole derivatives) .
  • Structural-Activity Clustering : Group compounds by substituents (e.g., fluoro vs. methoxy groups) to identify trends .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., 10% FBS, 37°C) to minimize variability .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • GC-MS : Detect volatile impurities (e.g., residual solvents like CHCl₃) .
  • NMR Dilution Studies : Identify low-abundance byproducts via ¹H-¹³C HSQC .
  • LOQ Validation : Establish a limit of quantification (LOQ) < 0.1% via calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.